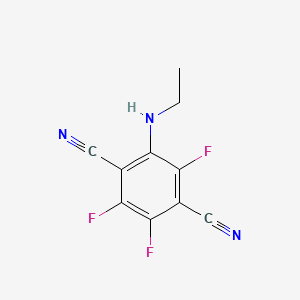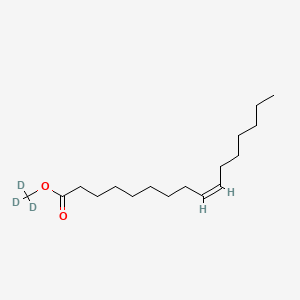
trideuteriomethyl (Z)-hexadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trideuteriomethyl (Z)-hexadec-9-enoate is a deuterated fatty acid ester Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl group, resulting in a compound with unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethyl (Z)-hexadec-9-enoate typically involves the deuteration of methyl groups in the presence of deuterium oxide (D2O) and a suitable catalyst. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3, which is then reduced to form trideuteriomethylamine . This intermediate can be further reacted with hexadec-9-enoic acid to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Trideuteriomethyl (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The deuterium atoms in the methyl group can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of hexadec-9-enoic acid or corresponding alcohols.
Reduction: Formation of trideuteriomethyl hexadec-9-enol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Trideuteriomethyl (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of trideuteriomethyl (Z)-hexadec-9-enoate involves its incorporation into biological systems where it can replace natural fatty acids. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for detailed studies of metabolic pathways and enzyme activities. The compound can interact with various molecular targets, including enzymes involved in fatty acid metabolism and transport proteins.
Comparación Con Compuestos Similares
Similar Compounds
Trideuteriomethyl (Z)-octadec-9-enoate: Another deuterated fatty acid ester with similar properties but a longer carbon chain.
Trideuteriomethyl (Z)-dodec-9-enoate: A shorter-chain analog with similar applications in research and industry.
Uniqueness
Trideuteriomethyl (Z)-hexadec-9-enoate is unique due to its specific chain length and the presence of deuterium atoms, which confer stability and resistance to metabolic processes. This makes it particularly useful in studies requiring stable isotope-labeled compounds.
Propiedades
Fórmula molecular |
C17H32O2 |
|---|---|
Peso molecular |
271.5 g/mol |
Nombre IUPAC |
trideuteriomethyl (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-/i2D3 |
Clave InChI |
IZFGRAGOVZCUFB-ZDJLJVEESA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


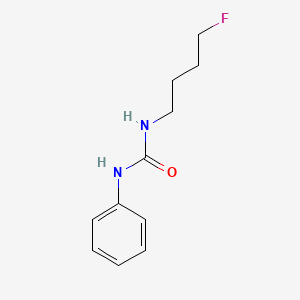
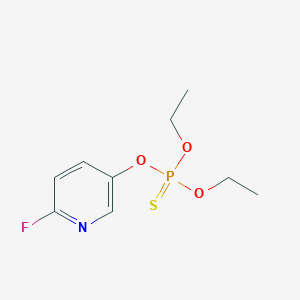




![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)

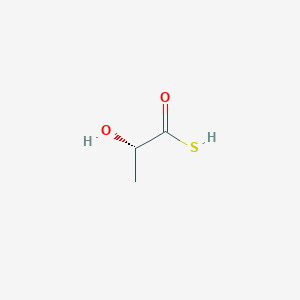
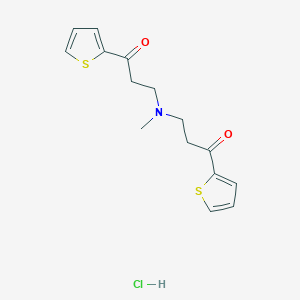
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
